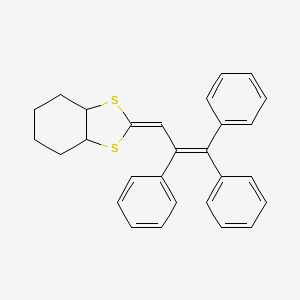
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- is an organic compound characterized by its unique structure, which includes a benzodithiole ring and a propenylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- typically involves the reaction of benzodithiole derivatives with triphenylpropenylidene precursors under specific conditions. Common reagents used in the synthesis include organometallic catalysts and solvents such as toluene or dichloromethane. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under conditions that may include catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodithiole-2-thione: A related compound with a similar benzodithiole ring structure.
1,3-Benzodithiole-2-selenone: Another analog with a selenium atom replacing one of the sulfur atoms.
Uniqueness
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- is unique due to its specific propenylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
56382-31-1 |
|---|---|
Molecular Formula |
C28H26S2 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-(2,3,3-triphenylprop-2-enylidene)-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3]dithiole |
InChI |
InChI=1S/C28H26S2/c1-4-12-21(13-5-1)24(20-27-29-25-18-10-11-19-26(25)30-27)28(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-9,12-17,20,25-26H,10-11,18-19H2 |
InChI Key |
SEPMKMQYZXPJIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)SC(=CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


stannane](/img/structure/B14629820.png)

![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)




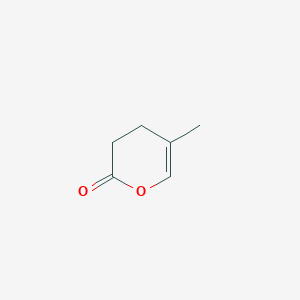
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)
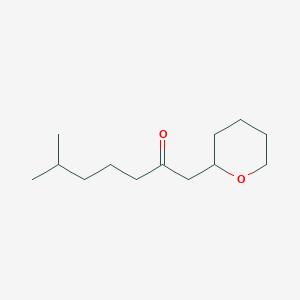
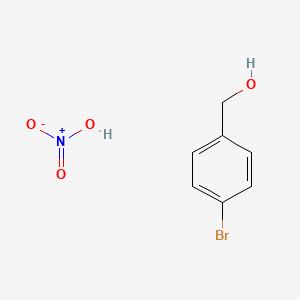

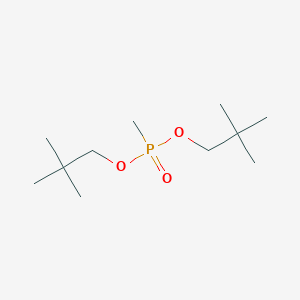
![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
